Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
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Overview
Description
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with ethyl 2-chloroacetoacetate under reflux conditions in ethanol. This reaction typically requires a base, such as sodium ethoxide, to facilitate the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted green synthesis techniques. This method utilizes microwave irradiation to accelerate the reaction between 2-aminothiazole and ethyl 2-chloroacetoacetate, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antimalarial, and antitubercular activities.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate: Another aminothiazole derivative with similar biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBSFTFSJPJBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CN=C2S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564211 |
Source
|
Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130182-29-5 |
Source
|
Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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